Methyl 3-oxolup-20(29)-en-28-oate

Vue d'ensemble

Description

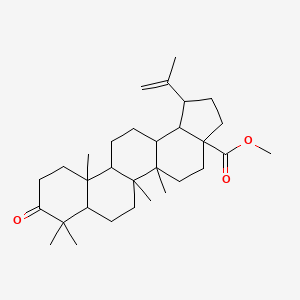

Betulonic acid methyl ester is a pentacyclic lupane triterpenoid and a methyl ester form of betulonic acid.

Methyl 3-oxolup-20-en-28-oate is a natural product found in Rhodomyrtus tomentosa with data available.

Activité Biologique

Methyl 3-oxolup-20(29)-en-28-oate is a triterpenoid compound derived from betulin, known for its unique lupane skeleton. This compound has garnered attention in recent years for its diverse biological activities, particularly in the fields of oncology and virology. This article explores its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₃₁H₄₈O₃ and features significant functional groups that contribute to its biological properties. The compound's structure is characterized by a pentacyclic triterpene framework, which is common among many bioactive natural products.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. The compound exhibits significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity : Research indicates IC50 values ranging from 1 to 10 µM against different cancer cell lines, showcasing its potency in inhibiting cell proliferation. For instance, derivatives such as (4-(piperidin-1-yl)butyl) 3-oxo-20(29)-lupen-28-oate have demonstrated IC50 values as low as 3.6 µM against MCF-7 cells .

The mechanism by which this compound induces apoptosis involves several pathways:

- Mitochondrial Pathway : The compound has been shown to activate the mitochondrial intrinsic pathway of apoptosis, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins like Bcl-2 .

- DNA Fragmentation : Treatment with this compound results in DNA fragmentation in cancer cells, a hallmark of apoptosis .

Comparative Analysis with Related Compounds

A comparison with similar triterpenoids reveals the unique position of this compound in terms of biological activity:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Betulinic Acid | Pentacyclic structure; hydroxyl at C28 | Antiviral, anticancer | Well-studied |

| Betulin | Similar lupane structure; hydroxyl at C3 and C28 | Anti-inflammatory | Precursor to many derivatives |

| Methyl Betulonate | Ester derivative of betulin | Antioxidant | Easier to synthesize; less bioactive |

| This compound | Unique structural modifications enhancing activity | High anticancer potential | Specific functional groups enabling diverse applications |

Study on Apoptosis Induction

A study published in MDPI demonstrated that this compound derivatives significantly induced apoptosis in colon cancer cell lines (SW480) through mechanisms involving mitochondrial disruption and caspase activation . The use of liposomal formulations further enhanced the bioavailability and cytotoxicity of these compounds.

Evaluation of Antitumor Activity

In another investigation focused on betulonic acid derivatives, it was found that modifications at the C-28 position led to improved antitumor activities across various cancer cell lines, suggesting that structural variations can significantly impact efficacy .

Applications De Recherche Scientifique

Pharmaceutical Development

Methyl 3-oxolup-20(29)-en-28-oate has shown significant potential in the development of anti-cancer and anti-inflammatory drugs. Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, making them candidates for further drug development.

Case Study: Anticancer Activity

A study demonstrated that methyl 2-methylene-3-oxolup-20(29)-en-28-oate induced apoptosis in colon cancer cells (SW480) through DNA fragmentation and mitochondrial pathways. The compound showed IC50 values ranging from 0.2 to 0.6 µM after 96 hours of exposure, indicating strong antiproliferative activity against cancer cells while sparing normal cells .

Table 1: Anticancer Activity of this compound Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Methyl 2-methylene-3-oxolup-20(29)-en-28-oate | 0.2 - 0.6 | SW480 |

| Benzyl lup-20(29)-en-28-oate | <0.4 | Various Tumor Cells |

| Methyl (2α)-2-{[(2-hydroxyethyl)thio]methyl}-3-oxolup-20(29)-en-28-oate | 1 - 2 | A549 Lung Carcinoma Cells |

Natural Product Synthesis

The compound serves as a key intermediate in the synthesis of various natural products. Its unique carbon skeleton allows chemists to modify it into more complex molecules, facilitating the development of new pharmacologically active compounds.

Synthesis Example

Microbial biotransformation techniques have been employed to convert triterpenoids like this compound into novel lead molecules for drug discovery . This approach not only enhances structural diversity but also improves the yield of desired products.

Agricultural Applications

Research has indicated that this compound may serve as a natural pesticide, providing an environmentally friendly alternative to synthetic chemicals in agriculture. Its bioactive properties can help protect crops from pests and diseases while minimizing ecological impact.

Potential Benefits

The use of natural pesticides derived from this compound could lead to safer agricultural practices, reducing reliance on harmful synthetic chemicals that pose risks to human health and the environment .

Biochemical Research

In biochemical research, this compound is utilized to explore metabolic pathways and enzyme interactions. Its ability to induce apoptosis in specific cell lines provides insights into cancer biology and therapeutic targets.

Research Insights

Studies have shown that modifications at specific positions on the triterpenoid structure can enhance its bioactivity, leading to improved understanding of structure–activity relationships (SAR) in drug design .

Propriétés

IUPAC Name |

methyl 5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O3/c1-19(2)20-11-16-31(26(33)34-8)18-17-29(6)21(25(20)31)9-10-23-28(5)14-13-24(32)27(3,4)22(28)12-15-30(23,29)7/h20-23,25H,1,9-18H2,2-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCPTCZYFSRIGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50302662 | |

| Record name | methyl 3-oxolup-20(29)-en-28-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4356-31-4 | |

| Record name | NSC152535 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 3-oxolup-20(29)-en-28-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.